

Triacontyl Acetate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Triacontyl acetate*

Cat. No.: *B1608528*

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **Triacontyl acetate**, a long-chain ester with emerging applications in various scientific fields. This document covers its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly in the context of its precursor's role as a plant growth regulator.

Core Chemical and Physical Data

Triacontyl acetate, also known as melissyl acetate, is the acetate ester of triacontanol. Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C32H64O2	[1][2]
Molecular Weight	480.85 g/mol	
CAS Number	41755-58-2	[2]
Appearance	White solid	
Boiling Point	436.4 °C at 760 mmHg (Predicted)	[3]
Melting Point	75 °C	[3]
Density	0.858 g/cm ³ (Predicted)	[3]
Solubility	Soluble in organic solvents such as ethanol, chloroform, and benzene; insoluble in water.	[4]
Storage Temperature	2-8°C	[3]

Synthesis and Purification: Experimental Protocol

The synthesis of **Triacontyl acetate** is most commonly achieved via the esterification of triacontanol with an acetylating agent. The following protocol details a standard laboratory procedure for its preparation and subsequent purification.

Synthesis of Triacontyl Acetate via Acetylation of Triacontanol

This procedure is based on the well-established Fisher esterification reaction, adapted for the specific reactants.

Materials:

- Triacontanol (1-hydroxytriacontane)
- Acetic anhydride

- Pyridine (as catalyst and solvent)
- Dichloromethane (solvent for workup)
- 5% Hydrochloric acid solution
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Erlenmeyer flask
- Rotary evaporator

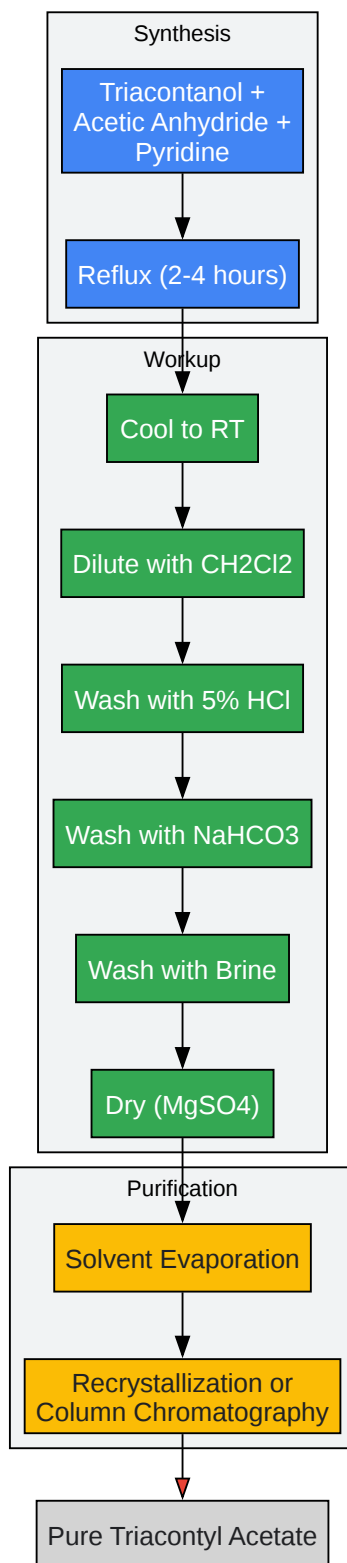
Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve triacontanol in a minimal amount of anhydrous pyridine.
- **Addition of Acetylating Agent:** To the stirred solution, add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride dropwise at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 115°C for pyridine) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:**

- Cool the reaction mixture to room temperature.
- Dilute the mixture with dichloromethane.
- Carefully wash the organic layer sequentially with 5% hydrochloric acid solution (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **Triacontyl acetate**.
 - Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/acetone) or by column chromatography on silica gel.

Logical Workflow for Synthesis and Purification

Workflow for Triacontyl Acetate Synthesis

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Caption: A logical workflow for the synthesis and purification of **Triacontyl acetate**.

Analytical Characterization

The identity and purity of synthesized **Triacontyl acetate** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of long-chain esters, providing both retention time data for purity assessment and mass spectra for structural confirmation.

Experimental Protocol:

- Instrumentation: A standard GC-MS system equipped with a capillary column suitable for high-boiling point compounds (e.g., a low-polarity phenyl-arylene polymer-based column).
- Sample Preparation: Prepare a dilute solution of **Triacontyl acetate** (approximately 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- GC Conditions:
 - Injector Temperature: 280-300°C
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of 320-340°C, and hold for a sufficient time to ensure elution.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 600.
 - Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M^+) at m/z 480.85, along with characteristic fragment ions resulting from the loss of the acetyl group and cleavage of the long alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed structural information, confirming the presence of the triacontyl and acetate moieties and their connectivity.

Experimental Protocol:

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** Dissolve 5-10 mg of the purified **Triacontyl acetate** in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra using standard pulse programs.

Predicted ^1H NMR Spectral Data (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.05	Triplet	2H	-O-CH ₂ -
~2.05	Singlet	3H	-C(O)-CH ₃
~1.60	Multiplet	2H	-O-CH ₂ -CH ₂ -
~1.25	Broad Singlet	~54H	-(CH ₂) ₂₇ -
~0.88	Triplet	3H	Terminal -CH ₃

Predicted ^{13}C NMR Spectral Data (in CDCl_3):

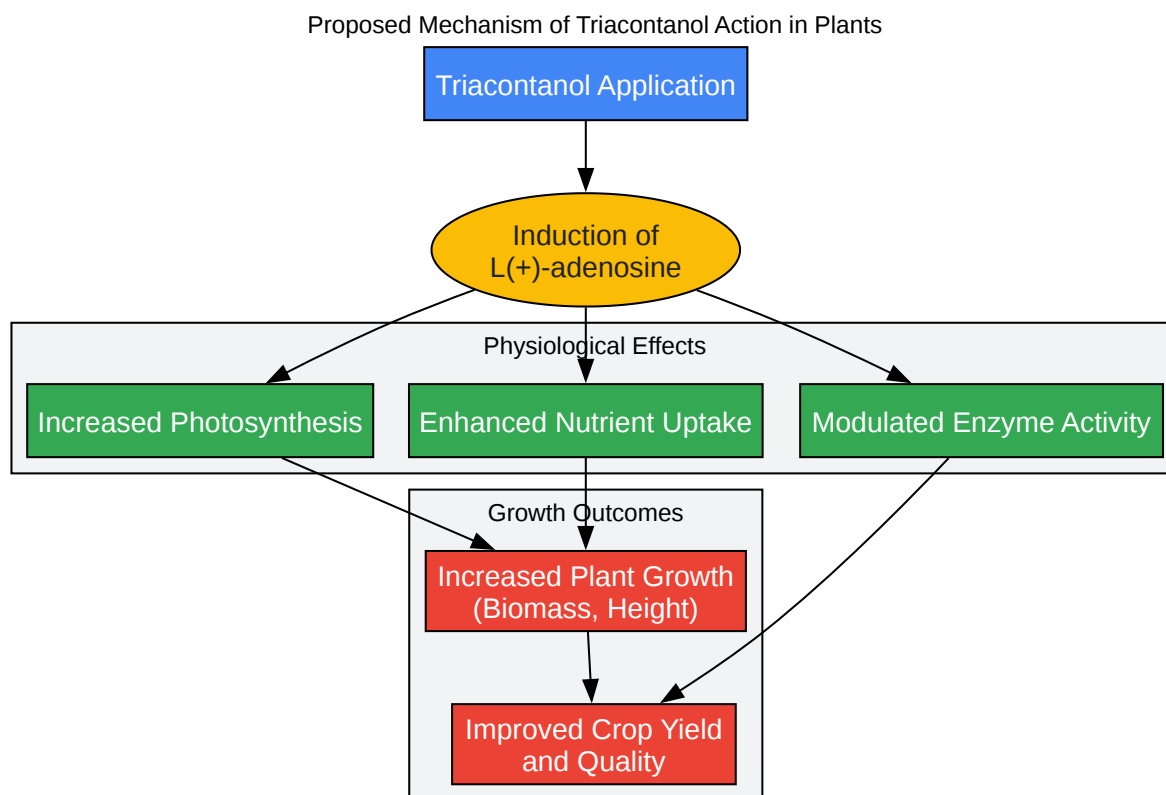
Chemical Shift (δ , ppm)	Assignment
~171.0	-C=O
~64.5	-O-CH ₂ -
~32.0 - 22.0	-(CH ₂) ₂₈ -
~21.0	-C(O)-CH ₃
~14.0	Terminal -CH ₃

Biological Significance and Potential Applications

While direct research on the specific signaling pathways of **Triacontyl acetate** is limited, its close structural relationship to triacontanol, a well-documented plant growth regulator, suggests potential biological activity.^{[5][6][7]} Triacontanol is known to influence various physiological processes in plants, and **Triacontyl acetate** may act as a precursor or exhibit similar effects.^[5]

Role of Triacontanol in Plant Growth Regulation

Triacontanol has been shown to enhance plant growth and crop yields by modulating key metabolic and physiological processes.^{[5][7]} These effects are believed to be mediated through a second messenger, L(+)-adenosine.^[7]



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Caption: A simplified diagram of the proposed signaling effects of triacontanol in plants.

Potential in Drug Development

Long-chain fatty acid esters are being investigated for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[8][9] Furthermore, their lipophilic nature makes them of interest in drug delivery systems to enhance the bioavailability of certain therapeutic agents.[8] While specific applications of **Triacontyl acetate** in drug development are yet to be fully explored, its chemical properties warrant further investigation in these areas. It can also serve as a valuable, fully characterized reference standard in the analytical development and quality control of drug substances.

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